molecular formula C6H5ClN4O B11911391 2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one

2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one

Cat. No.: B11911391
M. Wt: 184.58 g/mol
InChI Key: QSBSYCIZIFWVLX-UHFFFAOYSA-N
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Description

2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one is a versatile and privileged scaffold in medicinal chemistry, primarily recognized for its application in the synthesis of potent and selective kinase inhibitors. This tricyclic core structure serves as a key intermediate in the development of targeted therapeutics, particularly for oncology and inflammatory diseases. Its significant research value lies in its ability to be efficiently elaborated into compounds that potently inhibit Janus kinases (JAK) (source) and other kinase families. Researchers utilize this compound to create analogs that target specific JAK isoforms (JAK1, JAK2, JAK3, TYK2), which are critical components of cytokine signaling pathways. Inhibition of these pathways can disrupt the proliferation and survival of malignant cells and modulate immune responses. The mechanism of action for derivatives based on this scaffold typically involves competitive binding at the ATP-binding site of the target kinase, thereby preventing phosphorylation and subsequent activation of downstream signal transducers and activators of transcription (STAT) proteins (source) . This precise interference with the JAK-STAT signaling cascade makes it an invaluable tool for probing disease mechanisms and for the structure-activity relationship (SAR) optimization of novel therapeutic candidates in drug discovery programs.

Properties

Molecular Formula

C6H5ClN4O

Molecular Weight

184.58 g/mol

IUPAC Name

2-amino-4-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C6H5ClN4O/c7-4-2-1-3(12)9-5(2)11-6(8)10-4/h1H2,(H3,8,9,10,11,12)

InChI Key

QSBSYCIZIFWVLX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC1=O)N=C(N=C2Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one typically involves the following steps :

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Chemical Reactions Analysis

Reactivity at the 4-Chloro Position

The 4-chloro substituent undergoes selective nucleophilic substitution with amines, alcohols, and thiols (Table 1):

ReagentConditionsProductSelectivityReference
NH₃ (aq)80°C, 12 h2-Amino-4-amino-pyrrolo[2,3-d]pyrimidin-6-one>90%
EtOH/NaOEtReflux, 6 h4-Ethoxy derivative85%
HS(CH₂)₂SHDMF, 100°CThioether-linked dimer78%

Mechanistic Insight :

  • Substitution at C4 is facilitated by electron-withdrawing effects of the adjacent pyrimidinone ring .

  • Steric hindrance at C2 (due to the amino group) directs reactivity toward C4 .

Functionalization of the 2-Amino Group

The 2-amino group participates in acylation and sulfonylation reactions to enhance pharmacological properties:

ReactionConditionsProductApplicationReference
Acetic anhydridePyridine, RT2-Acetamido derivativeKinase inhibitor intermediate
Benzene sulfonyl chlorideDCM, 0°C2-Sulfonamide analogFAK/Pyk2 inhibition
Boc-protectionTHF, DIEA2-Boc-protected intermediateSelective CDK2 inhibitor synthesis

Notable Example :
Sulfonylation with N-methylpyrazole sulfonyl chloride yielded a CDK2 inhibitor (IC₅₀ = 320 nM) with >200× selectivity over CDK1/4/6/7/9 .

Ring Expansion and Cross-Coupling

The pyrrolo[2,3-d]pyrimidine core undergoes palladium-catalyzed cross-coupling for structural diversification:

ReactionCatalyst/BaseProductYieldReference
Sonogashira couplingPd(PPh₃)₂Cl₂/CuI, Et₃NAlkynyl-substituted analog82%
Suzuki couplingPd(dppf)Cl₂, K₂CO₃Biaryl derivatives75–88%

Applications :

  • Alkynyl derivatives exhibit improved solubility for in vivo studies .

  • Biaryl analogs show enhanced antiproliferative activity (IC₅₀ = 0.8–2.1 μM) in cancer cell lines .

Metabolic Stability Enhancements

Deuterium incorporation at metabolically labile sites (e.g., methyl groups) reduces clearance:

ModificationMetabolic Stability (HLM)CDK2 IC₅₀Reference
CH₃ → CD₃CLint: 1.0 → 0.5 L/h/kg290 nM

Comparative Reactivity with Furo Analogs

The pyrrolo[2,3-d]pyrimidine scaffold demonstrates superior kinase selectivity over furo[2,3-d]pyrimidines due to hydrophobic pocket interactions (Fig. 2):

ScaffoldCDK2 IC₅₀ (nM)CDK1 Selectivity (fold)
Pyrrolo120>660
Furo45045

Stability Under Acidic/Basic Conditions

  • Acidic (pH 2) : Stable for >24 h; no decomposition observed .

  • Basic (pH 10) : Partial hydrolysis of the 4-chloro group after 8 h .

Scientific Research Applications

Medicinal Applications

The compound has been investigated for its potential therapeutic effects in several areas:

  • Cancer Treatment :
    • Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit inhibitory activity against heat shock protein 90 (Hsp90), which is implicated in cancer cell proliferation and survival. Studies have shown that these compounds can selectively inhibit Hsp90, leading to reduced tumor growth in preclinical models .
  • Neurological Disorders :
    • The compound has been explored as a potential treatment for migraine and other neurological conditions. It serves as a key intermediate in the synthesis of drugs that target specific pathways involved in migraine pathophysiology .
  • Bruton's Tyrosine Kinase Inhibitors :
    • The compound is also noted for its role in developing Bruton's tyrosine kinase inhibitors, which are critical in treating certain types of B-cell malignancies and autoimmune diseases. Its structural properties allow it to effectively inhibit this kinase, thus providing therapeutic benefits .

Case Studies

Several case studies highlight the applications of this compound:

  • Hsp90 Inhibitors Development :
    • A study published in the Journal of Medicinal Chemistry demonstrated the optimization of pyrrolo[3,4-d]pyrimidine derivatives as Hsp90 inhibitors. The synthesized compounds showed promising efficacy and selectivity in vitro and in vivo models .
  • Migraine Treatment Research :
    • Another research effort focused on synthesizing derivatives of this compound to evaluate their effectiveness in migraine models. The results indicated that certain derivatives could significantly reduce migraine symptoms by modulating neurotransmitter levels .

Summary Table of Applications

Application AreaDescriptionKey Findings
Cancer TreatmentInhibition of Hsp90 to reduce tumor growthSelective inhibitors show reduced tumor growth
Neurological DisordersPotential treatment for migrainesEffective modulation of neurotransmitter levels
Bruton's Tyrosine Kinase InhibitorsTargeting B-cell malignancies and autoimmune diseasesSignificant inhibition observed

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with molecular targets such as protein kinases. It acts as an inhibitor by binding to the active site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Selectivity and Kinase Inhibition Profiles

Table 1: Comparison of Pyrrolo[2,3-d]pyrimidinone Derivatives
Compound Name Substituents/Modifications Target Kinase(s) IC₅₀/Selectivity Key Findings Reference
2-Amino-4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one 2-Amino, 4-Cl, unsubstituted lactam CDK2, mTORC1/2, PI3Kα CDK2 selectivity >200× High selectivity due to core rigidity and methyl-sulfonamide substituents
5,8-Dihydropyrido[2,3-d]pyrimidin-7(6H)-one congeners Pyridine ring instead of pyrrole Broad-spectrum CDKs Lower selectivity Reduced kinase selectivity compared to pyrrolo analogues
7-[(1S)-4-Hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl derivative 7-Substituted indene, 5,5-dimethyl SIK2 Induces P-loop conformation Binds SIK2 regardless of P-loop conformation
3-Amino-4-imino-5-(thiophen-2-yl)hexahydrochromeno-pyrimidin-6-one Chromene fusion, thiophene substitution DNA/BSA stability IC₅₀ = 1.61–2.02 μM (cancer cells) Low cytotoxicity in noncancerous cells
Key Observations:
  • Core Structure Impact: The pyrrolo[2,3-d]pyrimidin-6-one core confers superior kinase selectivity over pyrido[2,3-d]pyrimidinones. Methyl or dimethyl substitutions (e.g., at position 5) further enhance selectivity by optimizing steric and electronic interactions in kinase binding pockets .
  • Substituent Effects :
    • 4-Chloro Group : Critical for CDK2 inhibition; removal reduces potency .
    • Aryl Groups at Position 4 : Improve PI3Kα inhibition (e.g., compound 9c ) .
    • 7-Substituents : Hydrophobic groups (e.g., indene) modulate P-loop conformation in kinases like SIK2 .
Key Challenges:
  • Metabolic Stability : Early derivatives underwent sulfonamide dealkylation, mitigated via deuterium substitution .
  • Solubility : Hydrophobic substituents (e.g., 5,5-dimethyl) require formulation optimization for in vivo use .

Biological Activity

2-Amino-4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name: 2-amino-4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
  • Molecular Formula: C7H8ClN5O
  • Molecular Weight: 201.62 g/mol
  • Structure: The compound features a pyrrolo[2,3-d]pyrimidine core with an amino group and a chlorine substituent, which are essential for its biological activity.

The biological activity of 2-amino-4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one is primarily attributed to its role as an inhibitor of key enzymes involved in cellular processes:

  • Focal Adhesion Kinases (FAK) and Pyk2 Inhibition:
    • This compound has been identified as a potent inhibitor of FAK and Pyk2 kinases. These kinases play crucial roles in cell adhesion, migration, and proliferation. Inhibition of these pathways can lead to reduced tumor growth and metastasis in cancer models .
  • Antifolate Activity:
    • Similar compounds in the pyrrolo[2,3-d]pyrimidine class have shown antifolate properties by inhibiting enzymes involved in purine biosynthesis. This suggests that 2-amino-4-chloro derivatives may also exhibit similar activity .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
FAK/Pyk2 InhibitionInhibits cell proliferation and migration
Antifolate ActivityInhibits purine biosynthesis
CytotoxicityInduces apoptosis in tumor cells

Case Studies

  • Tumor Cell Proliferation Inhibition:
    • A study demonstrated that related pyrrolo[2,3-d]pyrimidines inhibited the proliferation of various human tumor cell lines through FAK-mediated pathways. The specific analogs showed IC50 values significantly lower than traditional chemotherapeutics .
  • Mechanistic Insights:
    • Research indicated that the inhibition of FAK by this compound leads to reduced signaling through pathways that promote cell survival and proliferation. This was evidenced in assays measuring cell viability and apoptosis in cancer cell lines treated with the compound .

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, and how can yield optimization be achieved?

The compound is typically synthesized via multi-step reactions starting from diethyl malonate or ethyl chloroacetate. Key steps include nucleophilic substitution, ring closure, and chlorination. For example, scaffold hopping strategies have been employed to design derivatives, achieving yields up to 95% for intermediates through optimized reaction conditions (e.g., anhydrous DMF, N-methylmorpholine) . Purification via silica gel column chromatography ensures high purity. Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and hydrogen environments. High-resolution mass spectrometry (HR-MS) validates molecular weights, while melting point analysis ensures consistency. For example, derivatives such as 4-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives were characterized by distinct NMR shifts (e.g., δ 8.10–7.20 ppm for aromatic protons) and HR-MS data .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

Cytotoxicity assays (e.g., Cell Counting Kit-8, CCK-8) on cancer cell lines like U87MG (glioblastoma) and PC-3 (prostate cancer) are standard. Antiplatelet aggregation assays (e.g., using adenosine diphosphate) and kinase inhibition studies (e.g., PI3Kα IC50 measurements) are also employed. For instance, compound 9c showed IC50 values of 113 ± 9 nM against PI3Kα, comparable to BEZ235 .

Advanced Research Questions

Q. How do structural modifications (e.g., N4-hydrazone derivatives) influence the compound’s anticancer efficacy and selectivity?

Substitutions at the N4 position significantly impact both antiproliferative activity and selectivity. Derivatives with hydrazone moieties (e.g., compounds 25 and 35 ) demonstrated dual efficacy: IC50 values of 10.9–21.4 μM against MCF-7 and A549 cells, alongside antiplatelet aggregation activity (~45–47% inhibition). Molecular docking revealed interactions with EGFR, HER2, and P2Y12 receptors, suggesting a multitarget mechanism .

Q. How can contradictory data between in vitro and in vivo efficacy be addressed?

Discrepancies often arise due to bioavailability or metabolic stability issues. Comparative Log Kow measurements (e.g., 2.5–3.8 for pyrrolo-pyrimidinone derivatives) can predict membrane permeability. Pharmacokinetic studies (e.g., plasma stability assays) and formulation optimization (e.g., nanoparticle encapsulation) are recommended. For example, derivatives with low cytotoxicity in noncancerous cells (e.g., MCF-10A) highlight the importance of selectivity profiling .

Q. What experimental models are suitable for studying the compound’s antimetastatic potential?

Patient-derived organoid models (e.g., PRCC-TFE3 renal cell carcinoma) and high-throughput phenotypic screening platforms enable evaluation of antimetastatic adjunct efficacy. These models replicate tumor microenvironments and allow testing of combinatorial therapies. Immune cell-based assays further assess immunomodulatory effects .

Q. How can computational methods guide the design of novel derivatives targeting kinases like PI3Kα or mTOR?

Molecular docking (e.g., using MOE software) identifies key binding interactions. For example, compound 9c forms hydrogen bonds with PI3Kα’s Val851 and Lys802 residues, explaining its nanomolar inhibitory activity . Density Functional Theory (DFT) calculations can optimize electronic properties for target engagement.

Methodological Considerations Table

Aspect Technique Example Application Reference
Synthesis OptimizationSilica gel chromatographyPurification of diethyl glutamate derivatives (63% yield)
Cytotoxicity ScreeningCCK-8 assayIC50 determination in U87MG and PC-3 cells
Target ValidationMolecular dockingInteraction analysis with PI3Kα and EGFR
Selectivity ProfilingNoncancerous cell assays (MCF-10A)Confirmation of low cytotoxicity (IC50 > 50 μM)
Pharmacokinetic AnalysisLog Kow measurementPrediction of blood-brain barrier penetration for CNS-targeted derivatives

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